molecular formula C15H20N4O2S B6356035 1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1858240-27-3

1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

Cat. No.: B6356035
CAS No.: 1858240-27-3
M. Wt: 320.4 g/mol
InChI Key: PHJASVVJXZETIZ-UHFFFAOYSA-N
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Description

The compound seems to contain a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities . The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals, including antipsychotics and antidepressants . The presence of a 3,4-dimethoxyphenyl group suggests that the compound might have interesting chemical properties, as methoxy groups can influence the reactivity of the phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings. The 3,4-dimethoxyphenyl group would likely contribute to the overall polarity of the molecule .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and interactions with other compounds or biological targets .

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-20-12-4-3-11(9-13(12)21-2)10-14-17-15(22-18-14)19-7-5-16-6-8-19/h3-4,9,16H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJASVVJXZETIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NSC(=N2)N3CCNCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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